molecular formula C18H13ClN2O3 B4342869 2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B4342869
M. Wt: 340.8 g/mol
InChI Key: HXANJCRVWXWNML-UHFFFAOYSA-N
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Description

2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and a chlorophenyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-3-1-5-11(13)15-9-10-16(24-15)17-20-14-8-4-2-6-12(14)18(22)21(17)23/h1-10,17,20,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXANJCRVWXWNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a variety of methods, including the use of furan derivatives in a Friedel-Crafts acylation reaction.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a halogenation reaction, typically using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of quinazolinone ketones or aldehydes

    Reduction: Formation of quinazolinone alcohols or amines

    Substitution: Formation of various substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to therapeutic effects such as reduced inflammation or cancer cell proliferation.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways, which can affect various physiological processes.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone can be compared with other quinazolinone derivatives and furan-containing compounds:

    Similar Compounds: 2-[5-(2-chlorophenyl)-2-furyl]-4(3H)-quinazolinone, 2-[5-(2-chlorophenyl)-2-furyl]-3-methyl-4(1H)-quinazolinone

    Uniqueness: The presence of the hydroxyl group and the specific arrangement of the chlorophenyl and furan rings contribute to its unique chemical properties and biological activities, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-[5-(2-chlorophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

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